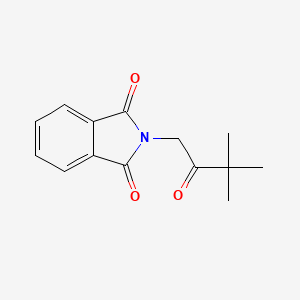

2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione

Description

Properties

IUPAC Name |

2-(3,3-dimethyl-2-oxobutyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-14(2,3)11(16)8-15-12(17)9-6-4-5-7-10(9)13(15)18/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFOAXRAJBJRMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60307865 | |

| Record name | 2-(3,3-Dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56658-35-6 | |

| Record name | 56658-35-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3,3-Dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione. This N-substituted phthalimide derivative is a valuable building block in medicinal chemistry and materials science. This document offers a detailed experimental protocol for its synthesis, a summary of its key physical and chemical characteristics, and a discussion of the analytical techniques used for its structural elucidation and purity assessment. The information presented herein is intended to support researchers and scientists in their drug discovery and development efforts involving this compound.

Compound Identity

Systematic Name: this compound[1][2]

Synonyms: 2-(3,3-dimethyl-2-oxobutyl)isoindoline-1,3-dione[2]

Molecular Formula: C₁₄H₁₅NO₃[2]

Molecular Weight: 245.27 g/mol [2]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings, including its solubility, stability, and suitability for different analytical techniques.

| Property | Value | Source |

| Molecular Weight | 245.27 g/mol | PubChem[2] |

| Molecular Formula | C₁₄H₁₅NO₃ | PubChem[2] |

| Physical Form | White to Yellow Solid | AstaTech, Inc.[1] |

| IUPAC Name | 2-(3,3-dimethyl-2-oxobutyl)isoindole-1,3-dione | PubChem[2] |

| CAS Number | 56658-35-6 | AstaTech, Inc.[1], PubChem[2] |

| Storage Temperature | 2-8 °C | AstaTech, Inc.[1] |

| Purity | 95% (typical) | AstaTech, Inc.[1] |

| InChI Key | HAFOAXRAJBJRMB-UHFFFAOYSA-N | AstaTech, Inc.[1] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the condensation of phthalic anhydride with 1-amino-3,3-dimethyl-2-butanone. This reaction is a variation of the Gabriel synthesis, a well-established method for preparing primary amines and their derivatives.[1][2][3] The general approach involves the nucleophilic attack of the primary amine on one of the carbonyl carbons of the anhydride, followed by cyclization and dehydration to form the imide ring.

Experimental Protocol

Materials:

-

Phthalic anhydride (1.0 eq)

-

1-amino-3,3-dimethyl-2-butanone hydrochloride (1.0 eq)

-

Triethylamine (1.1 eq)

-

Glacial acetic acid

-

Ethanol

-

Deionized water

Procedure:

-

Amine Salt Neutralization: In a round-bottom flask, dissolve 1-amino-3,3-dimethyl-2-butanone hydrochloride in a minimal amount of deionized water. Cool the solution in an ice bath and slowly add triethylamine with stirring. The free amine will separate as an oily layer. Extract the free amine with a suitable organic solvent like dichloromethane or diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.

-

Reaction Setup: In a separate round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride in glacial acetic acid.

-

Condensation: Add the prepared 1-amino-3,3-dimethyl-2-butanone to the phthalic anhydride solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of cold water with stirring. The crude product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration and wash with cold water. Recrystallize the crude product from ethanol to obtain pure this compound as a white to off-white solid.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature.

Sources

2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione and Related Cereblon Modulators

This guide provides a detailed exploration of the molecular mechanism of action for this compound. While direct experimental data for this specific molecule is limited in publicly available literature, its chemical structure, featuring the critical 1H-isoindole-1,3(2H)-dione scaffold, strongly indicates its function as a modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex. This document synthesizes established principles from extensive research on structurally analogous compounds, such as thalidomide and its derivatives, to provide a robust and scientifically grounded understanding of its probable mechanism.

Introduction: The Prominence of the Isoindole-1,3-dione Scaffold

The 1H-isoindole-1,3(2H)-dione moiety is a privileged scaffold in medicinal chemistry, most notably recognized in the immunomodulatory drugs (IMiDs®) thalidomide, lenalidomide, and pomalidomide.[1][2] These molecules have demonstrated significant therapeutic efficacy in various hematological malignancies, particularly multiple myeloma.[1][3] The central mechanism underpinning their activity is the hijacking of the ubiquitin-proteasome system through direct interaction with Cereblon (CRBN), a key protein in a cellular protein degradation pathway.[3][4][5]

This compound shares this essential pharmacophore. Therefore, it is projected to function as a "molecular glue," modulating the substrate specificity of the CRBN E3 ligase complex. This guide will dissect this mechanism, from the initial binding event to the downstream cellular consequences, and provide validated experimental protocols for its investigation.

The Cereblon E3 Ligase Complex: A Master Regulator of Protein Homeostasis

The cell employs the ubiquitin-proteasome system to degrade unwanted or damaged proteins, maintaining cellular health. E3 ubiquitin ligases are crucial components of this system, as they provide substrate specificity. One such ligase is the Cullin 4-RING E3 ubiquitin ligase complex (CRL4). Cereblon (CRBN) acts as a substrate receptor for this complex, forming the CRL4^CRBN E3 ligase.[3][5]

The CRL4^CRBN complex is composed of several key proteins:

-

Cullin 4A (CUL4A): A scaffold protein that assembles the complex.

-

Regulator of Cullins 1 (ROC1/RBX1): A RING finger protein that recruits the ubiquitin-conjugating enzyme (E2).

-

Damaged DNA Binding Protein 1 (DDB1): An adaptor protein that links the substrate receptor to the CUL4A scaffold.[3]

-

Cereblon (CRBN): The substrate receptor that directly binds to proteins targeted for degradation.[5][6]

Under normal physiological conditions, CRL4^CRBN binds to its endogenous substrates and tags them with ubiquitin, marking them for destruction by the proteasome.

Core Mechanism of Action: Molecular Glue-Induced Neosubstrate Degradation

The central mechanism of action for this compound and its analogues is not inhibition, but rather a redirection of the E3 ligase's activity. These molecules function as "molecular glues" that induce proximity between CRBN and proteins that are not its natural substrates, termed "neosubstrates."[1][4]

The process unfolds as follows:

-

Binding to Cereblon: The isoindole-1,3-dione moiety of the molecule binds to a specific pocket on the CRBN protein.[6]

-

Altered Substrate Interface: This binding event alters the surface of CRBN, creating a novel interface that has high affinity for neosubstrate proteins.[3]

-

Neosubstrate Recruitment: Proteins with a specific structural motif, often a β-hairpin loop containing a critical glycine residue, are recruited to this new surface.

-

Ubiquitination: Once the neosubstrate is brought into proximity with the CRL4^CRBN complex, it is polyubiquitinated.

-

Proteasomal Degradation: The polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the neosubstrate.[3]

This targeted protein degradation is the primary driver of the pharmacological effects of these compounds.

Caption: Mechanism of CRBN-mediated protein degradation.

Key Neosubstrates and Downstream Biological Consequences

The specific neosubstrates degraded by the CRBN-molecular glue complex determine the ultimate biological effects. For thalidomide and its analogues, several key neosubstrates have been identified.

| Neosubstrate | Key Biological Functions | Consequence of Degradation | Therapeutic Relevance |

| Ikaros (IKZF1) | Lymphoid differentiation, B-cell development | Anti-proliferative effects in multiple myeloma, T-cell activation | Multiple Myeloma, Lymphomas[1] |

| Aiolos (IKZF3) | B-cell and plasma cell survival | Anti-proliferative effects in multiple myeloma, T-cell activation | Multiple Myeloma, Lymphomas[1] |

| Casein Kinase 1α (CK1α) | Wnt signaling, ribosome biogenesis | Efficacy in myelodysplastic syndrome with del(5q) | Myelodysplastic Syndrome |

| GSPT1 | Translation termination | Broad anti-cancer activity | Potential for various cancers |

| SALL4 | Embryonic development, limb formation | Teratogenicity (birth defects) | Adverse Effect |

The degradation of Ikaros and Aiolos is particularly important for the anti-myeloma effects. It leads to:

-

Direct Anti-Tumor Effects: Induction of apoptosis and cell cycle arrest in myeloma cells.[7][8]

-

Immunomodulation: Increased production of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) by T-cells, which enhances the immune system's ability to attack tumor cells.[7][9]

-

Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[7][10]

-

Anti-Angiogenic Effects: Inhibition of new blood vessel formation, which is crucial for tumor growth.[10][11]

Experimental Protocols for Mechanistic Elucidation

For any novel isoindole-1,3-dione derivative, a series of experiments is required to confirm its mechanism of action.

Protocol 1: In Vitro CRBN Binding Assay (Fluorescence Polarization)

Objective: To quantify the direct binding affinity of the compound to purified CRBN protein.

Methodology:

-

Reagents: Purified recombinant CRBN-DDB1 protein complex, a fluorescently-labeled tracer known to bind CRBN (e.g., a fluorescein-labeled thalidomide analogue), and the test compound.

-

Procedure: a. A constant concentration of the CRBN-DDB1 complex and the fluorescent tracer are incubated together, resulting in a high fluorescence polarization (FP) signal. b. The test compound is serially diluted and added to the mixture. c. If the test compound binds to CRBN, it will displace the fluorescent tracer, causing a decrease in the FP signal.

-

Data Analysis: The data is plotted as FP signal versus compound concentration, and a competition binding curve is fitted to determine the IC50 (the concentration of compound that displaces 50% of the tracer), which can be converted to a binding affinity constant (Ki).

Protocol 2: In-Cell Target Degradation Assay (Western Blot)

Objective: To determine if the compound induces the degradation of known CRBN neosubstrates in a cellular context.

Methodology:

-

Cell Culture: Culture a relevant cell line (e.g., MM.1S multiple myeloma cells) to approximately 80% confluency.

-

Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0.01, 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 24 hours).

-

Cell Lysis: Harvest the cells and prepare protein lysates.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Probe the membrane with primary antibodies specific for the neosubstrates of interest (e.g., anti-IKZF1, anti-IKZF3) and a loading control (e.g., anti-GAPDH, anti-β-actin). d. Incubate with the appropriate HRP-conjugated secondary antibodies. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control. A successful compound will show a dose- and time-dependent decrease in the levels of neosubstrate proteins.

Caption: Workflow for Western Blot degradation assay.

Structure-Activity Relationship (SAR) and the Role of the N-substituent

The isoindole-1,3-dione core is essential for binding to CRBN. However, the substituent at the N-position of the isoindole ring plays a crucial role in determining the compound's properties, including:

-

Binding Affinity: Modifications can enhance or decrease the affinity for CRBN.

-

Neosubstrate Specificity: The N-substituent can influence which neosubstrates are recruited to the altered CRBN surface.

-

Pharmacokinetic Properties: The substituent affects solubility, cell permeability, and metabolic stability.

In the case of This compound , the 3,3-dimethyl-2-oxobutyl group is a bulky, lipophilic moiety. This structure may influence its binding orientation within the CRBN pocket and its ability to recruit specific neosubstrates. Further research, including co-crystal structures and comprehensive proteomics, would be necessary to fully elucidate its unique profile.

Therapeutic Implications and Future Directions

The mechanism of redirecting E3 ligases for targeted protein degradation has revolutionized drug discovery. Beyond their use as standalone agents, CRBN-binding moieties like this compound are critical components of Proteolysis Targeting Chimeras (PROTACs) .[4] PROTACs are heterobifunctional molecules that link a CRBN-binding ligand to a ligand for a different protein of interest, enabling the targeted degradation of proteins previously considered "undruggable."[12][13]

Conclusion

The mechanism of action of this compound is, with high probability, centered on its function as a molecular glue modulator of the CRL4^CRBN E3 ubiquitin ligase complex. By binding to Cereblon, it is expected to induce the ubiquitination and subsequent proteasomal degradation of specific neosubstrate proteins, such as Ikaros and Aiolos. This targeted protein degradation leads to potent anti-proliferative, immunomodulatory, and anti-angiogenic effects. The principles and protocols outlined in this guide provide a comprehensive framework for the scientific community to investigate and harness the therapeutic potential of this and other novel Cereblon modulators.

References

- Gosset, C.

- Encyclopedia.pub. Development of Analogs of Thalidomide.

- Wikipedia. Cereblon.

- National Institutes of Health. Thalidomide Analogues as Anticancer Drugs.

- National Institutes of Health. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma.

- ResearchGate. Structures of cereblon (CRBN)-DDB1-E3 ligase complex. a Domain...

- PubMed. Lenalidomide and thalidomide: mechanisms of action--similarities and differences.

- Grokipedia.

- Karger Publishers.

- ResearchGate.

- AstaTech, Inc. 2-(3,3-DIMETHYL-2-OXOBUTYL)ISOINDOLINE-1,3-DIONE.

- PubChem. This compound.

- Chem-Impex. 2-(3-Oxobutyl)-1H-isoindole-1,3(2H)-dione.

- National Institutes of Health. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking.

- National Institutes of Health. Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models.

- National Institutes of Health.

- ResearchGate. Structures of reported CRBN ligands and our designed compounds.

- MDPI. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies.

- ResearchGate. Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H)

- MDPI. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)

- ResearchGate. (PDF)

- National Institutes of Health.

- MedchemExpress.com. CRBN ligand-181 | Ligands for E3 Ligase.

- ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds.

- Echemi. 2-(3-Methyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione.

- NIST WebBook. 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. mdpi.com [mdpi.com]

- 3. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gosset.ai [gosset.ai]

- 5. Cereblon - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Thalidomide Analogues as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Lenalidomide and thalidomide: mechanisms of action--similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Therapeutic Potential of Thalidomide and Its Analogues in the Treatment of Cancer | Anticancer Research [ar.iiarjournals.org]

- 12. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Prominence of the Isoindole-1,3-dione Core in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of the 1H-Isoindole-1,3(2H)-dione Scaffold: A Framework for Understanding 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione

The 1H-isoindole-1,3(2H)-dione scaffold, a bicyclic aromatic structure, is a cornerstone in modern medicinal chemistry. Its rigid framework and synthetic tractability have made it a privileged scaffold in the design of novel therapeutic agents. While extensive biological data for the specific derivative, this compound, is not yet prevalent in public-domain research, a comprehensive analysis of the broader class of isoindole-1,3-dione derivatives provides a robust predictive framework for its potential biological activities.

This guide synthesizes the current understanding of this chemical class, exploring its diverse pharmacological effects, from anti-inflammatory and analgesic to anticancer and immunomodulatory activities. By examining the mechanisms of action and structure-activity relationships of well-studied analogs, we can infer the likely therapeutic potential and guide future research into this compound. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

Part 1: Key Biological Activities and Mechanistic Insights

The isoindole-1,3-dione moiety is the core structure of the infamous drug thalidomide, and its derivatives have been extensively investigated, revealing a wide spectrum of biological activities.[1]

Anti-inflammatory and Analgesic Properties

A significant body of research has focused on the anti-inflammatory and analgesic potential of isoindole-1,3-dione derivatives.[2] These effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade.[3]

Mechanism of Action: COX Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid into prostanoids, which are lipid signaling molecules that mediate inflammation, pain, and fever.[3] Inhibition of these enzymes is a well-established strategy for pain and inflammation management. Several isoindole-1,3-dione derivatives have demonstrated the ability to inhibit both COX-1 and COX-2.[3] The isoindole-1,3(2H)-dione portion of these molecules can interact with key residues within the active site of COX enzymes, such as Leu352, Ala523, and Val523, leading to their inhibition.[3]

Caption: Dual immunomodulatory effects of IMiDs.

Antimicrobial and Antileishmanial Activity

Certain halogenated derivatives of isoindole-1,3-dione have demonstrated significant antimicrobial and antileishmanial activity. [4]Notably, some compounds were found to be highly effective against Leishmania tropica, with IC50 values indicating greater potency than the first-line treatment, Glucantime. [4]The lipophilicity and halogenation of the isoindole-1,3-dione moiety appear to enhance these activities. [4]

Part 2: Structure-Activity Relationships (SAR)

The biological activity of isoindole-1,3-dione derivatives is highly dependent on the nature of the substituents on the core structure. Key SAR insights include:

-

N-Substitution: The substituent on the nitrogen atom of the imide is a critical determinant of activity. For cholinesterase inhibitors, the length of an N-alkyl chain significantly impacts potency. [5]For analgesic and anti-inflammatory compounds, bulky arylpiperazine moieties at this position have proven effective. [6]* Halogenation: The addition of halogen atoms (e.g., bromine, chlorine) to the phthalimide ring can enhance antimicrobial, antileishmanial, and anticancer activities, with tetra-brominated derivatives showing particular efficacy. [4]* Lipophilicity: Increased lipophilicity often correlates with enhanced biological activity, likely due to improved cell membrane permeability. [4]

Part 3: Experimental Protocols

The following are representative protocols for assays commonly used to evaluate the biological activities of isoindole-1,3-dione derivatives.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of dithiobis(2-nitrobenzoic acid) (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine iodide.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 50 mM sodium phosphate buffer (pH 8.0).

-

Dissolve AChE in the buffer to a final concentration of 0.1 U/mL.

-

Prepare a 10 mM solution of DTNB in the buffer.

-

Prepare a 10 mM solution of acetylthiocholine iodide (ATCI) in the buffer.

-

Dissolve test compounds (isoindole-1,3-dione derivatives) in a suitable solvent (e.g., DMSO) to create stock solutions, then dilute to various concentrations with the buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 25 µL of the test compound solution at different concentrations.

-

Add 50 µL of the AChE solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Add 125 µL of the DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of the ATCI solution.

-

Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration.

-

Determine the percentage of inhibition relative to a control (without inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Sources

- 1. sciforum.net [sciforum.net]

- 2. mdpi.com [mdpi.com]

- 3. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione: A Technical Guide

This technical guide provides an in-depth analysis of the spectral data for the compound 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who are working with or synthesizing N-substituted phthalimide derivatives. The guide will cover the theoretical basis and practical application of key spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), in the structural elucidation of this molecule.

Introduction: The Importance of Spectroscopic Characterization

This compound, with the molecular formula C₁₄H₁₅NO₃ and a molecular weight of 245.27 g/mol , belongs to the class of N-substituted phthalimides.[1] This class of compounds is of significant interest in medicinal chemistry due to its wide range of biological activities.[2] Accurate structural confirmation is a critical step in the synthesis and development of such compounds, ensuring their identity, purity, and the foundation for understanding their structure-activity relationships. Spectroscopic methods provide a non-destructive and highly informative means of achieving this.

This guide will present a detailed, albeit predictive, spectroscopic analysis of the target molecule. Due to the limited availability of experimentally derived public data for this specific compound, the Nuclear Magnetic Resonance (NMR) data presented herein is based on validated computational prediction models. This approach allows for a comprehensive exploration of the expected spectral features and provides a robust framework for the interpretation of experimentally acquired data.

Molecular Structure and Spectroscopic Correlation

A thorough understanding of the molecule's structure is fundamental to interpreting its spectral data. The key structural features of this compound that will be correlated with its spectroscopic signatures are:

-

The Phthalimide Moiety: Aromatic protons and carbons of the benzene ring, and the characteristic imide carbonyl groups.

-

The N-Substituent: The methylene bridge connecting the nitrogen to the carbonyl group, the ketone carbonyl, and the sterically bulky tert-butyl group.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Experimental Protocol

Objective: To obtain a high-resolution ¹H NMR spectrum to identify the different proton environments in the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds between scans to allow for full relaxation of the protons.

-

Spectral Width: A spectral width of approximately 12-15 ppm is sufficient to cover the expected chemical shift range for most organic molecules.

-

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and integrations for the target molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (H-a, H-d) | ~ 7.85 | Multiplet | 2H |

| Aromatic (H-b, H-c) | ~ 7.72 | Multiplet | 2H |

| Methylene (-CH₂-) | ~ 4.50 | Singlet | 2H |

| tert-Butyl (-C(CH₃)₃) | ~ 1.25 | Singlet | 9H |

Data Interpretation

The predicted ¹H NMR spectrum reveals four distinct signals, consistent with the four unique proton environments in the molecule.

-

Aromatic Protons (δ ~7.85 and ~7.72 ppm): The two multiplets in the downfield region are characteristic of the protons on the benzene ring of the phthalimide group. The deshielding effect of the adjacent carbonyl groups and the aromatic ring current causes these protons to resonate at lower field. The multiplet nature arises from the coupling between the ortho, meta, and para protons on the ring.

-

Methylene Protons (δ ~4.50 ppm): The singlet integrating to two protons is assigned to the methylene group (-CH₂-) attached to the nitrogen atom. The electronegativity of the adjacent nitrogen and the ketone carbonyl group deshields these protons, shifting them downfield. The absence of adjacent protons results in a singlet multiplicity.

-

tert-Butyl Protons (δ ~1.25 ppm): The prominent singlet integrating to nine protons in the upfield region is unequivocally assigned to the three equivalent methyl groups of the tert-butyl moiety. The high degree of shielding and the absence of neighboring protons result in a sharp singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Experimental Protocol

Objective: To identify the number of unique carbon environments and their chemical nature (aliphatic, aromatic, carbonyl).

Methodology:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: The spectrum is acquired on the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled ¹³C NMR experiment (e.g., 'zgpg' on Bruker instruments) is used to simplify the spectrum to a series of singlets.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Spectral Width: A spectral width of 0-220 ppm is generally sufficient.

-

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for the distinct carbon environments are presented below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ketone Carbonyl (C=O) | ~ 212 |

| Imide Carbonyl (C=O) | ~ 167 |

| Aromatic (C-quaternary) | ~ 134 |

| Aromatic (CH) | ~ 132 |

| Aromatic (CH) | ~ 123 |

| Methylene (-CH₂-) | ~ 48 |

| tert-Butyl (quaternary C) | ~ 44 |

| tert-Butyl (-CH₃) | ~ 26 |

Data Interpretation

The predicted ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon environments in the molecule.

-

Carbonyl Carbons (δ ~212 and ~167 ppm): The two signals at the lowest field are assigned to the carbonyl carbons. The ketone carbonyl is typically more deshielded and appears at a higher chemical shift (~212 ppm) compared to the imide carbonyls (~167 ppm).

-

Aromatic Carbons (δ ~134, ~132, and ~123 ppm): Three signals are expected in the aromatic region. The signal around 134 ppm corresponds to the quaternary carbons of the phthalimide ring to which the carbonyl groups are attached. The other two signals (~132 and ~123 ppm) are due to the protonated aromatic carbons.

-

Aliphatic Carbons (δ ~48, ~44, and ~26 ppm): The signals in the upfield region are assigned to the aliphatic carbons. The methylene carbon (~48 ppm) is deshielded by the adjacent nitrogen and carbonyl group. The quaternary carbon of the tert-butyl group is expected around 44 ppm, and the highly shielded methyl carbons of the tert-butyl group will appear at the highest field (~26 ppm).

Infrared (IR) Spectroscopy

Experimental Protocol

Objective: To identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation: The spectrum can be acquired using a neat solid sample with an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Expected IR Data

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2980-2850 | Medium-Strong |

| Ketone C=O Stretch | ~ 1720 | Strong |

| Imide C=O Stretch (asymmetric) | ~ 1770 | Strong |

| Imide C=O Stretch (symmetric) | ~ 1710 | Strong |

| C-N Stretch | 1380-1350 | Medium |

Data Interpretation

The IR spectrum provides valuable information about the functional groups present.

-

C-H Stretching: The region above 3000 cm⁻¹ will show weak to medium bands corresponding to the aromatic C-H stretches. The region just below 3000 cm⁻¹ will exhibit stronger bands from the aliphatic C-H stretches of the methylene and tert-butyl groups.

-

Carbonyl Stretching: This is the most diagnostic region for this molecule. Two strong absorption bands are expected for the imide carbonyls due to asymmetric and symmetric stretching, typically around 1770 cm⁻¹ and 1710 cm⁻¹, respectively.[3] A distinct strong band for the ketone carbonyl stretch is also expected around 1720 cm⁻¹.

-

C-N Stretching: A medium intensity band in the region of 1380-1350 cm⁻¹ can be attributed to the C-N stretching of the imide group.

Mass Spectrometry (MS)

Experimental Protocol

Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Methodology:

-

Ionization Method: Electrospray ionization (ESI) or Electron Impact (EI) are common methods. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, while EI is a higher-energy method that causes extensive fragmentation.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Expected Mass Spectrometry Data

-

Molecular Ion: The molecular weight of this compound is 245.27. In ESI-MS, a prominent peak at m/z 246.1 [M+H]⁺ would be expected. In EI-MS, the molecular ion peak (M⁺·) at m/z 245 would be observed.

-

Key Fragment Ions: The fragmentation of N-substituted phthalimides is well-documented.[1] Common fragmentation pathways involve the cleavage of the N-substituent.

Caption: Plausible fragmentation pathway of this compound in EI-MS.

Data Interpretation

-

m/z 245 (Molecular Ion): The presence of this peak in EI-MS confirms the molecular weight of the compound.

-

m/z 174: This fragment likely arises from the loss of the pivaloyl group (C₅H₉O·).

-

m/z 147 (Phthalimide Cation Radical): A very common and often abundant fragment in the mass spectra of N-substituted phthalimides, resulting from the cleavage of the N-CH₂ bond.

-

m/z 104 and 76: These fragments are characteristic of the phthalimide ring itself, corresponding to the loss of one and two carbonyl groups, respectively, from the m/z 147 fragment.

-

m/z 57 (tert-Butyl Cation): A prominent peak corresponding to the stable tert-butyl cation, formed by cleavage alpha to the ketone.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectral data for this compound. Through the integration of predicted ¹H and ¹³C NMR data with the characteristic features from IR spectroscopy and mass spectrometry, a detailed and self-validating spectroscopic profile of the molecule has been constructed. The provided experimental protocols offer a standardized approach for acquiring high-quality data, while the detailed interpretations serve as a guide for structural confirmation and purity assessment. This document underscores the power of modern spectroscopic techniques as indispensable tools in chemical research and drug development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Tan, A. et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds.

- Gawalska, A. et al. (2022). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules.

- Liang, X. et al. (2013). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Journal of Chinese Mass Spectrometry Society.

- Fhid, O. et al. (2015).

- Szymański, P. et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules.

-

NIST. 1H-Isoindole-1,3(2H)-dione, 2-methyl-. NIST Chemistry WebBook. [Link]

- Jamel, N. M. et al. (2019). Synthesis and characterization of some new N-substituted phthalimide. Journal of Pharmaceutical Sciences and Research.

- Google Patents. Method for preparing N-butylphthalimide.

-

NIST. 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)-. NIST Chemistry WebBook. [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds VIII: Imides. Spectroscopy Online. [Link]

Sources

2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione solubility

An In-Depth Technical Guide to the Solubility of 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione

Introduction

This compound (CAS No. 56658-35-6) is an N-substituted phthalimide derivative. The phthalimide moiety is a crucial structural motif in medicinal chemistry, serving as a versatile scaffold for developing therapeutic agents with a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] The solubility of any compound is a critical physicochemical parameter that profoundly influences its behavior in both chemical and biological systems. For drug development professionals, understanding a compound's solubility is paramount for formulation, bioavailability, and overall therapeutic efficacy.

This technical guide provides a comprehensive analysis of the solubility profile of this compound. Rather than merely presenting data, this document elucidates the underlying molecular principles governing its solubility, offers predictive insights, and details robust, field-proven experimental protocols for its empirical determination. The methodologies described are designed to be self-validating, ensuring researchers can generate reliable and reproducible data.

Molecular Structure and Physicochemical Properties

A molecule's solubility is intrinsically linked to its structure. The subject compound incorporates two key functional regions: a polar aromatic isoindole-1,3-dione (phthalimide) core and a nonpolar N-substituted keto-butyl side chain.

| Property | Value | Source |

| IUPAC Name | 2-(3,3-dimethyl-2-oxobutyl)isoindole-1,3-dione | [3] |

| CAS Number | 56658-35-6 | [4] |

| Molecular Formula | C₁₄H₁₅NO₃ | [3] |

| Molecular Weight | 245.27 g/mol | [3] |

| Physical Form | White to Yellow Solid | [4] |

| XLogP3-AA | 2.5 | [3] |

Structural Analysis:

-

Polar Core: The phthalimide ring system contains two carbonyl groups and a nitrogen atom, creating a highly polar, electron-rich region. The oxygen atoms of the carbonyls can act as hydrogen bond acceptors.[5]

-

Nonpolar Side Chain: The -(CH₂)-C(=O)-C(CH₃)₃ substituent introduces significant nonpolar character. The tert-butyl group is particularly bulky and lipophilic, which can sterically hinder solvent interaction with the polar core and decrease aqueous solubility.

-

Hydrogen Bonding: The molecule possesses three hydrogen bond acceptors (the three oxygen atoms) but lacks any hydrogen bond donors (like an -OH or -NH group). This asymmetry is critical; while it can interact with protic solvents, it cannot form hydrogen bonds with itself.[6][7]

The principle of "like dissolves like" dictates that substances with similar polarities are more likely to be soluble in one another.[8][9] Based on its hybrid structure, this compound is predicted to exhibit poor solubility in water and better solubility in various organic solvents.

Theoretical Solubility Profile

A predictive assessment based on the molecular structure provides a foundational hypothesis for experimental design.

-

Aqueous Solubility: The compound's significant nonpolar surface area, contributed by the aromatic ring and the large tert-butyl group, is expected to dominate its interaction with water. The disruption of the strong hydrogen-bonding network of water by these nonpolar regions is energetically unfavorable, leading to predicted low aqueous solubility.[7][10] The calculated LogP value of 2.5 further suggests a preference for a lipophilic environment over an aqueous one.[3]

-

Organic Solvent Solubility:

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): High solubility is anticipated. These solvents can effectively solvate the polar phthalimide core through strong dipole-dipole interactions without the steric hindrance challenges that might occur with protic solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good to moderate solubility is expected. These solvents can act as hydrogen bond donors to the compound's carbonyl oxygens, facilitating dissolution.[11]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low to moderate solubility is predicted. While the alkyl side chain has nonpolar character, the highly polar imide core will likely limit solubility in purely nonpolar environments.

-

Experimental Determination of Solubility

Empirical testing is essential to validate theoretical predictions. The following protocols are presented in order of increasing complexity, from a rapid qualitative screen to a rigorous quantitative assessment.

Protocol 1: Rapid Qualitative Solubility Assessment

This initial screen provides a fast, cost-effective method to assess solubility across a range of representative solvents. The causality behind this choice is efficiency; it quickly maps the compound's general behavior to inform the selection of solvents for more rigorous quantitative analysis or for reaction chemistry.

Methodology:

-

Preparation: Dispense approximately 1-2 mg of the compound into separate, clearly labeled small vials or test tubes.

-

Solvent Addition: To each vial, add the selected solvent (e.g., Water, Ethanol, Acetone, Toluene, DMSO) in fixed aliquots (e.g., 100 µL).

-

Mixing: Vigorously mix each sample using a vortex mixer for 30-60 seconds after each solvent addition.

-

Observation: After mixing, visually inspect the sample against a contrasting background for any undissolved solid particles.

-

Iteration: Continue adding solvent aliquots up to a total volume of 1 mL, mixing and observing after each addition.

-

Classification: Classify the solubility based on the volume of solvent required for complete dissolution (e.g., Soluble, Sparingly Soluble, Insoluble).

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C14H15NO3 | CID 304323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(3,3-DIMETHYL-2-OXOBUTYL)ISOINDOLINE-1,3-DIONE | 56658-35-6 [sigmaaldrich.com]

- 5. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]

- 6. byjus.com [byjus.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.ws [chem.ws]

- 9. youtube.com [youtube.com]

- 10. quora.com [quora.com]

- 11. solubilityofthings.com [solubilityofthings.com]

Unlocking the Therapeutic Potential of Isoindole-1,3-dione Derivatives: A Technical Guide to Key Molecular Targets

Introduction: The isoindole-1,3-dione scaffold, a privileged structure in medicinal chemistry, forms the core of a versatile class of compounds with a broad spectrum of biological activities. From the historical notoriety of thalidomide to the development of highly specific targeted therapies, this chemical moiety has been instrumental in advancing our understanding of complex disease mechanisms and has yielded potent therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key therapeutic targets of isoindole-1,3-dione derivatives, focusing on their mechanisms of action and the experimental workflows required for their investigation. We will delve into the causality behind experimental choices and provide a framework for the rational design of next-generation therapeutics based on this remarkable scaffold.

Part 1: The Central Role of Cereblon (CRBN) in Immuno-oncology

The discovery of Cereblon (CRBN) as the primary target of thalidomide and its analogs, lenalidomide and pomalidomide, revolutionized the treatment of multiple myeloma and other hematological malignancies.[1][2][3][4] These compounds, collectively known as immunomodulatory drugs (IMiDs), hijack the CRL4^CRBN^ E3 ubiquitin ligase complex, effectively reprogramming its substrate specificity.[3][4]

Mechanism of Action:

The glutarimide ring of the IMiD molecule binds to a specific pocket in CRBN.[3][4] This binding event creates a neomorphic surface on the E3 ligase complex, enabling the recruitment of neo-substrates that are not typically targeted by CRL4^CRBN^.[3][4] In the context of multiple myeloma, the key neo-substrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4] The subsequent ubiquitination and proteasomal degradation of IKZF1 and IKZF3 are critical for the anti-myeloma and immunomodulatory effects of IMiDs.[3]

Therapeutic Consequences:

-

Direct Anti-proliferative Effects: Degradation of IKZF1 and IKZF3 in multiple myeloma cells leads to cell cycle arrest and apoptosis.[5][6][7]

-

Immunomodulation: IMiDs enhance the activity of T cells and Natural Killer (NK) cells, contributing to a more robust anti-tumor immune response.

-

Anti-angiogenesis: These compounds inhibit the formation of new blood vessels, a critical process for tumor growth and metastasis, by downregulating pro-angiogenic factors like vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).[2][8]

Experimental Workflow: Validating CRBN-dependent Degradation

Caption: Experimental workflow for validating CRBN-dependent activity.

Protocol: Western Blot for IKZF1/IKZF3 Degradation

-

Cell Culture and Treatment: Culture multiple myeloma cell lines (e.g., MM.1S, NCI-H929) under standard conditions. Treat cells with varying concentrations of the isoindole-1,3-dione derivative or a vehicle control for a specified time course (e.g., 4, 8, 12, 24 hours).

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies specific for IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities to determine the extent of protein degradation relative to the loading control.

Part 2: Targeting Inflammatory Pathways

Isoindole-1,3-dione derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the treatment of various inflammatory and autoimmune diseases.[9][10][11][12] Their mechanisms of action in this context are often multifactorial, involving the modulation of key inflammatory mediators.

Key Targets in Inflammation:

-

Cyclooxygenase (COX) Enzymes: Certain isoindole-1,3-dione derivatives exhibit inhibitory activity against COX-1 and COX-2, the enzymes responsible for prostaglandin synthesis.[9][13][14][15] This inhibition reduces the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation.[14][16]

-

Pro-inflammatory Cytokines: A crucial anti-inflammatory mechanism of these compounds is the suppression of pro-inflammatory cytokine production, particularly Tumor Necrosis Factor-alpha (TNF-α).[2][9] They can also modulate the levels of other cytokines such as Interleukin-6 (IL-6), IL-1β, and IL-10.[8]

Signaling Pathway: Modulation of Cytokine Production

Caption: Inhibition of the NF-κB signaling pathway by isoindole-1,3-dione derivatives.

Protocol: In Vitro COX Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate, arachidonic acid.

-

Compound Incubation: Incubate the enzymes with various concentrations of the isoindole-1,3-dione derivative or a reference inhibitor (e.g., celecoxib, indomethacin) for a defined period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Prostaglandin Quantification: After a set reaction time, stop the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

-

IC50 Determination: Plot the percentage of enzyme inhibition against the compound concentration to determine the IC50 value for each enzyme.

Part 3: Neuroprotective and Cholinesterase Inhibition in Neurodegenerative Diseases

The application of isoindole-1,3-dione derivatives is a growing area of interest in the context of neurodegenerative diseases, particularly Alzheimer's disease.[17][18][19] The multifaceted nature of these disorders necessitates therapeutic agents with multiple mechanisms of action.

Key Targets in Neurodegeneration:

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is a key strategy in the symptomatic treatment of Alzheimer's disease.[17][18] Several isoindole-1,3-dione derivatives have been shown to be potent inhibitors of both AChE and BuChE.[17]

-

NRF2 Signaling Pathway: Some derivatives have demonstrated neuroprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[20] NRF2 is a master regulator of the antioxidant response, and its activation can protect neurons from oxidative stress-induced damage.[20]

Data Summary: Cholinesterase Inhibitory Activity of Isoindole-1,3-dione Derivatives

| Compound ID | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |

| Derivative A | 0.91 | N/A | [17] |

| Derivative B | 87 nM | 7.76 µM | [17] |

| Derivative C | 34 nM | 0.54 µM | [17] |

| Derivative D | 2.1 | N/A | [18] |

Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

-

Reagent Preparation: Prepare solutions of AChE or BuChE, the substrate acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI), and the chromogen 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

-

Compound Incubation: Incubate the enzyme with various concentrations of the isoindole-1,3-dione derivative in a 96-well plate.

-

Reaction Initiation: Add the substrate and DTNB to initiate the reaction. The enzymatic hydrolysis of the substrate produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Spectrophotometric Measurement: Measure the absorbance of the yellow product over time using a microplate reader at 412 nm.

-

Data Analysis: Calculate the rate of reaction for each concentration and determine the percentage of inhibition. Plot the inhibition percentage against the compound concentration to calculate the IC50 value.

Part 4: Emerging Targets and Future Directions

The versatility of the isoindole-1,3-dione scaffold continues to inspire the exploration of new therapeutic targets. Preliminary studies have suggested potential activity against a range of other targets, opening up exciting avenues for future research.

Potential Future Targets:

-

Protein Phosphatases: Some derivatives have shown inhibitory effects against protein phosphatase 1 and 2A (PP1 and 2A), which are involved in numerous cellular processes and are implicated in cancer.[21]

-

Tyrosine Kinases: Antiproliferative effects of some derivatives have been linked to the inhibition of tyrosine kinases, a major class of oncology targets.[21]

-

Dopamine Receptors: Certain isoindole-1,3-dione derivatives have been evaluated as potential antipsychotic agents targeting dopamine D3 receptors.[22]

The isoindole-1,3-dione scaffold represents a rich source of therapeutic innovation. From the well-established role of IMiDs in targeting Cereblon for cancer therapy to the promising applications in inflammatory and neurodegenerative diseases, the diverse biological activities of these compounds are undeniable. A thorough understanding of their molecular targets and mechanisms of action, facilitated by the robust experimental workflows outlined in this guide, is paramount for the continued development of safer and more effective drugs. The future of isoindole-1,3-dione-based drug discovery lies in the rational design of molecules with enhanced target specificity and tailored pharmacological profiles to address a wide range of unmet medical needs.

References

-

Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed. Available at: [Link]

-

The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. Available at: [Link]

-

Thalidomide-analogue biology: immunological, molecular and epigenetic targets in cancer therapy - PubMed. Available at: [Link]

-

Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations - PubMed. Available at: [Link]

-

New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Available at: [Link]

-

Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Available at: [Link]

-

Therapeutic Potential of Thalidomide and Its Analogues in the Treatment of Cancer. Available at: [Link]

-

Therapeutic Potential of Thalidomide and Its Analogues in the Treatment of Cancer. Available at: [Link]

-

Isoindolines/isoindoline-1,3-diones as AChE inhibitors against Alzheimer's disease, evaluated by an improved ultra-micro assay - ResearchGate. Available at: [Link]

-

A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PubMed Central. Available at: [Link]

-

Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies | ACS Omega. Available at: [Link]

-

Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative - Trukhanova - Farmaciya (Pharmacy). Available at: [Link]

-

Thalidomide Analogs that Inhibit Inflammation and Angiogenesis. Available at: [Link]

-

(PDF) Synthesis and anti-proliferative activity of some isoindoline-1, 3-dione derivatives against ehrlich's ascites carcinoma bearing mice model - ResearchGate. Available at: [Link]

-

Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics - MDPI. Available at: [Link]

-

N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization - MDPI. Available at: [Link]

-

Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC - PubMed Central. Available at: [Link]

-

A New N-Substituted 1H-Isoindole-1,3(2H)-dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - NIH. Available at: [Link]

-

Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models - PMC - PubMed Central. Available at: [Link]

-

Thalidomide and Its Analogs in the Treatment of Hematologic Malignancies, Including Multiple Myeloma, and Solid Tumors | Oncohema Key. Available at: [Link]

-

Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC. Available at: [Link]

-

Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents - ResearchGate. Available at: [Link]

-

Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives - ResearchGate. Available at: [Link]

-

Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC - NIH. Available at: [Link]

-

Novel synthesis of isoindoline/isoindoline-1,3-dione derivatives under solventless conditions and evaluation with the human D2 receptor | Request PDF - ResearchGate. Available at: [Link]

-

Development of multifunctional, heterodimeric isoindoline-1,3-dione derivatives as cholinesterase and β-amyloid aggregation inhibitors with neuroprotective properties | Request PDF - ResearchGate. Available at: [Link]

-

A New N-Substituted 1H-Isoindole-1,3(2H)-dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - MDPI. Available at: [Link]

-

De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - NIH. Available at: [Link]

-

Development of Phenyl-substituted Isoindolinone- and Benzimidazole-type Cereblon Ligands for Targeted Protein Degradation - PubMed. Available at: [Link]

Sources

- 1. Thalidomide-analogue biology: immunological, molecular and epigenetic targets in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of Thalidomide and Its Analogues in the Treatment of Cancer | Anticancer Research [ar.iiarjournals.org]

- 3. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Thalidomide and Its Analogs in the Treatment of Hematologic Malignancies, Including Multiple Myeloma, and Solid Tumors | Oncohema Key [oncohemakey.com]

- 9. Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative - Trukhanova - Farmaciya (Pharmacy) [edgccjournal.org]

- 11. Available Technologies - NCI [techtransfer.cancer.gov]

- 12. mdpi.com [mdpi.com]

- 13. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. tandfonline.com [tandfonline.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

in vitro screening of 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione

An In-Depth Technical Guide to the In Vitro Screening of 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione

Introduction: Rationale for a Targeted Screening Cascade

The compound this compound is a synthetic molecule featuring the characteristic phthalimide (1H-isoindole-1,3(2H)-dione) scaffold.[1] While specific biological data for this exact molecule is not extensively documented in public literature, its core structure is of significant pharmacological interest. This scaffold is the foundation of immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide, which are renowned for their potent anti-inflammatory and anti-cancer properties.[2][3][4][5]

The established mechanism for many thalidomide analogues involves the modulation of cytokine production, particularly the inhibition of Tumor Necrosis Factor-alpha (TNF-α), and interference with the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][4][6] The NF-κB pathway is a cornerstone of the inflammatory response, making it a prime therapeutic target.[6][7] Therefore, a logical and efficient in vitro screening strategy for this compound should be hypothesis-driven, focusing on assays that probe these well-established activities of its structural relatives.

This guide presents a tiered approach for the preliminary in vitro evaluation of this compound. We will begin with essential cytotoxicity profiling to establish a therapeutic window, followed by primary, mechanism-based screens targeting inflammation. This structured workflow ensures that observed biological effects are not artifacts of general toxicity and provides a clear path for go/no-go decisions in a drug discovery context.

Tier 1: Foundational Cytotoxicity Profiling

Expert Rationale: Before assessing any specific biological activity, it is imperative to determine the compound's inherent toxicity to living cells. A potent anti-inflammatory effect is meaningless if it is merely a consequence of the compound killing the cells. Cytotoxicity assays provide a critical baseline, allowing for the calculation of a selectivity index (SI)—the ratio of a compound's toxic concentration to its effective therapeutic concentration.[8][9] A high SI is a hallmark of a promising drug candidate. We will utilize the MTT assay, a robust and widely adopted colorimetric method for assessing metabolic activity as a proxy for cell viability.[8][9][10]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound, which is the concentration that reduces cell viability by 50%.[10]

1. Cell Culture and Seeding:

- Select an appropriate cell line. For general toxicity, a common line like HEK293 (non-cancerous human embryonic kidney) is suitable.[8][9] For context-specific toxicity, the same cell line used in subsequent functional assays (e.g., THP-1 human monocytes) should be used.

- Culture cells to ~80% confluency in appropriate media.

- Harvest cells using trypsinization (for adherent cells) or by gentle scraping/pipetting.

- Perform a cell count and assess viability (e.g., via trypan blue exclusion).

- Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate in a volume of 100 µL.

- Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.

2. Compound Treatment:

- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

- Perform a serial dilution of the compound in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity.

- Include appropriate controls:

- Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment.

- Untreated Control: Cells in medium only.

- Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

- Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.

- Incubate for 24 to 48 hours at 37°C and 5% CO₂.

3. MTT Assay and Measurement:

- Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

- Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8]

- Carefully remove the medium.

- Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

- Gently shake the plate for 10 minutes to ensure complete dissolution.

- Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot the percentage of viability against the log of the compound concentration.

- Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to calculate the IC₅₀ value.

Tier 2: Mechanism-Based Anti-Inflammatory Screening

Expert Rationale: Given the structural relationship to IMiDs, the primary hypothesis is that the compound possesses anti-inflammatory properties. The most direct way to test this is to measure its effect on the production of TNF-α, a key pro-inflammatory cytokine inhibited by thalidomide and its analogues.[2][4] We will use an in vitro model where immune cells are stimulated to produce TNF-α, and we will quantify the reduction in its secretion in the presence of our test compound. To further probe the mechanism, we will also assess the compound's ability to inhibit the NF-κB signaling pathway, a critical regulator of TNF-α transcription.[6][7]

Experimental Workflow: Anti-Inflammatory Screening

Caption: Tiered in vitro screening workflow.

Protocol 1: TNF-α Secretion Inhibition Assay (ELISA)

This protocol measures the quantity of TNF-α secreted by lipopolysaccharide (LPS)-stimulated monocytes.

1. Cell Culture and Stimulation:

- Use human monocytic THP-1 cells or freshly isolated human Peripheral Blood Mononuclear Cells (PBMCs).

- Seed cells (e.g., 1x10⁶ cells/mL) in a 24-well plate.

- Treat cells with the test compound at several non-toxic concentrations (determined from the Tier 1 assay).

- Simultaneously, stimulate the cells with an optimal concentration of LPS (e.g., 1 µg/mL) to induce a robust inflammatory response and TNF-α production.[11]

- Include controls:

- Unstimulated Control: Cells + Medium.

- Stimulated Control: Cells + LPS + Vehicle (DMSO).

- Positive Control: Cells + LPS + a known TNF-α inhibitor (e.g., Dexamethasone).

- Incubate for 4-6 hours at 37°C and 5% CO₂.[12]

2. Sample Collection and ELISA:

- Centrifuge the plate to pellet the cells.

- Carefully collect the cell culture supernatant, which contains the secreted TNF-α.

- Quantify the amount of TNF-α in the supernatant using a commercial Human TNF-α ELISA kit, following the manufacturer’s instructions.[13] The basic principle involves capturing the TNF-α with an antibody coated on the plate, followed by detection with a second, enzyme-linked antibody that generates a colorimetric signal.[13]

3. Data Analysis:

- Generate a standard curve using the recombinant TNF-α provided in the kit.

- Calculate the concentration of TNF-α in each sample based on the standard curve.

- Determine the percentage inhibition of TNF-α secretion for each compound concentration relative to the stimulated (LPS + Vehicle) control.

- Plot the percentage inhibition against the log of the compound concentration and calculate the IC₅₀ value.

Protocol 2: NF-κB Activation Reporter Assay

This assay measures the transcriptional activity of NF-κB.

1. Cell Line and Culture:

- Use a stable cell line engineered to express a reporter gene (e.g., Luciferase) under the control of an NF-κB response element. HEK293 or C2C12 cell lines are commonly used for this purpose.[6]

- Seed the reporter cells in a 96-well white, clear-bottom plate and allow them to attach overnight.

2. Treatment and Stimulation:

- Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.

- Stimulate the cells with a known NF-κB activator, such as TNF-α (10 ng/mL), to activate the canonical pathway.[6]

- Include appropriate controls similar to the TNF-α secretion assay.

- Incubate for 6-8 hours to allow for reporter gene expression.

3. Luciferase Assay:

- Remove the medium and lyse the cells using a lysis buffer compatible with the luciferase assay system.

- Add the luciferase substrate to the cell lysate. The luciferase enzyme produced by the cells will catalyze a reaction that produces light.

- Measure the luminescence using a luminometer.

4. Data Analysis:

- Calculate the percentage inhibition of NF-κB activity for each concentration relative to the stimulated (TNF-α + Vehicle) control.

- Plot the percentage inhibition against the log of the compound concentration to determine the IC₅₀ value.

The Canonical NF-κB Signaling Pathway

Caption: Canonical NF-κB signaling pathway activated by TNF-α.

Data Summary and Interpretation

The ultimate goal of this initial screening is to generate a concise data package for decision-making. The results should be summarized in a clear, comparative format.

Table 1: Hypothetical In Vitro Screening Data Summary

| Assay | Endpoint | Test Compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |

|---|---|---|---|

| Tier 1: Cytotoxicity | Cell Viability (THP-1) | 85.2 | Doxorubicin: 1.8 |

| Tier 2: Anti-Inflammatory | TNF-α Secretion Inhibition | 5.7 | Dexamethasone: 0.1 |

| Tier 2: Anti-Inflammatory | NF-κB Activation Inhibition| 9.3 | Bay 11-7082: 2.5 |

Interpretation of Hypothetical Results:

-

Cytotoxicity: The compound exhibits an IC₅₀ of 85.2 µM against THP-1 cells. This indicates low toxicity at the concentrations required for its anti-inflammatory effects.

-

Anti-inflammatory Activity: The compound is a moderately potent inhibitor of TNF-α secretion (IC₅₀ = 5.7 µM) and NF-κB activation (IC₅₀ = 9.3 µM).

-

Selectivity Index (SI):

-

SI for TNF-α inhibition = (Cytotoxicity IC₅₀) / (TNF-α IC₅₀) = 85.2 / 5.7 ≈ 15.

-

A selectivity index greater than 10 is generally considered favorable for a screening hit, suggesting that the observed anti-inflammatory effect is specific and not due to general cell death.

-

Based on this hypothetical profile, this compound would be considered a promising candidate for further investigation, including screening against other inflammatory mediators and progression into more complex cell-based or in vivo models.

References

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit

- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. (2025). Benchchem.

- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research.

- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). MDPI.

- TNF-α Secretion Assay – Cell Enrichment and Detection Kit (PE) human. (n.d.). Miltenyi Biotec.

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).

- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).

- Thalidomide Analogues as Anticancer Drugs. (n.d.). PMC - NIH.

- TNF-α Secretion Assay Detection Kit (APC). (n.d.). Miltenyi Biotec.

- A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. (n.d.). PMC - NIH.

- Novel thalidomide analogues display anti-angiogenic activity independently of immunomodulatory effects. (2002). British Journal of Cancer.

- Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. (n.d.). PMC - NIH.

- In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018). PMC - NIH.

- In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024).

- In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. (n.d.). Semantic Scholar.

- Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodul

- This compound. (n.d.). PubChem.

- In vivo screening and discovery of novel candidate thalidomide analogs in the zebrafish embryo and chicken embryo model systems. (2016). PubMed.

- TNF-α Secretion Assay – Cell Enrichment and Detection Kit (PE), human. (n.d.). Miltenyi Biotec.